

# Ibrexafungerp impact on fungal cell wall biosynthesis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Molecular Mechanism of Action

**Ibrexafungerp** targets the synthesis of  $\beta$ -(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the fungal cell wall dry weight and is essential for maintaining structural integrity [1].

- **Target Enzyme:** **Ibrexafungerp** inhibits  **$\beta$ -(1,3)-D-glucan synthase (GS)**, a membrane-integrated enzyme complex. This complex consists of a catalytic subunit (Fks1p, encoded by FKS1, FKS2, and FKS3 genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2].
- **Inhibition and Cellular Effect:** By non-competitively inhibiting this enzyme, **ibrexafungerp** disrupts the production of  $\beta$ -(1,3)-D-glucan. This compromises the cell wall, making it permeable, disrupting osmotic pressure, and leading to cell lysis and death [1].
- **Fungal Activity:** It has a fungicidal effect against \*Candida\* species and a fungistatic effect against \*Aspergillus\* species [1].

The following diagram illustrates the specific inhibition mechanism of **ibrexafungerp** and echinocandins on the glucan synthase complex.



[Click to download full resolution via product page](#)

*Ibrexafungerp* and echinocandins inhibit different subunits of glucan synthase. [3] [1]

## Comparative Analysis of Antifungal Activity

The tables below summarize key efficacy and pharmacokinetic data for **ibrexafungerp**.

**Table 1: In Vitro Activity (MIC<sub>90</sub>) Against *Candida* Species**

| Organism           | Ibrexafungerp (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) | Micafungin (µg/mL)  |
|--------------------|-----------------------|---------------------|---------------------|---------------------|
| <i>C. albicans</i> | 0.125 [3]             | 0.5 [3]             | 0.125 [3]           | 0.016 [3]           |
| <i>C. auris</i>    | 1.0 [4]               | >256 [4]            | Information Missing | Information Missing |

Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)

| Parameter                     | Value (Fasting State) | Value (Fed State) |
|-------------------------------|-----------------------|-------------------|
| AUC <sub>0-24</sub> (ng•h/mL) | 6,832 [3]             | 9,867 [3]         |
| C <sub>max</sub> (ng/mL)      | 435 [3]               | 629 [3]           |
| T <sub>max</sub> (hours)      | 4 - 6 [3]             | 4 - 6 [3]         |
| Terminal Half-life (hours)    | 20 - 30 [3]           | 20 - 30 [3]       |

Table 3: Key Advantages Over Other Antifungal Classes

| Feature                         | Ibrexafungerp                      | Echinocandins                     | Azoles (e.g., Fluconazole)                            |
|---------------------------------|------------------------------------|-----------------------------------|-------------------------------------------------------|
| Administration Route            | Oral [5]                           | Intravenous only [1]<br>[5]       | Oral & IV                                             |
| Molecular Target                | Rho1p regulatory subunit of GS [3] | Fks1p catalytic subunit of GS [3] | Lanosterol 14α-demethylase (ergosterol synthesis) [3] |
| Activity in Low pH Environments | Increased activity [1]             | Information Missing               | Information Missing                                   |

| Feature                                                               | Ibrexafungerp | Echinocandins         | Azoles (e.g., Fluconazole) |
|-----------------------------------------------------------------------|---------------|-----------------------|----------------------------|
| Activity Against Azole-Resistant Isolates                             | Yes [1] [4]   | Yes (but IV only) [3] | No                         |
| Activity Against Echino.-Resistant Isolates (some <i>fks</i> mutants) | Yes [1] [4]   | No                    | No                         |

## Mechanisms of Resistance

**Ibrexafungerp** displays a low potential for cross-resistance with echinocandins because its binding site on the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].

- **Primary Resistance Mechanism:** Mutations in the FKS genes, particularly FKS2 in *Candida glabrata*, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to substantial increases in MIC values [1].
- **Structural Insights:** Cryo-EM structures of Fks1 reveal that echinocandin-resistance mutations (e.g., S643P) cluster in a region that alters lipid arrangements, suggesting a mechanism for how these mutations can also affect **ibrexafungerp** binding [2].

The diagram below maps the location and impact of these critical resistance mutations.

*Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to **ibrexafungerp**. [1]*

## Experimental & Clinical Protocols

For researchers aiming to study **ibrexafungerp**, here are methodologies from preclinical and clinical studies.

**Table 4: Key Experimental Protocols for Ibrexafungerp Research**

| Area                             | Standard Method/Source                                                                   | Key Findings/Endpoint                                       |
|----------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| In Vitro Susceptibility Testing  | CLSI & EUCAST broth microdilution [5]                                                    | Minimum Inhibitory Concentration (MIC)                      |
| In Vivo Efficacy (Murine Models) | Neutropenic murine model of invasive candidiasis [5]                                     | Reduction in fungal tissue burden ( $\log_{10}$ CFU/kidney) |
| Pharmacodynamic Index            | AUC/MIC ratio analysis (total & free drug) [5]                                           | Target AUC/MIC for 1-log kill established                   |
| Clinical Trial (VVC)             | Phase III, randomized, double-blind, placebo-controlled (e.g., VANISH 303 & 306) [3] [5] | Clinical cure & mycological eradication at Day 25           |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan ... [pmc.ncbi.nlm.nih.gov]
2. Structural and mechanistic insights into fungal  $\beta$ -1,3-glucan... | Nature [nature.com]
3. : Ibrexafungerp of Action, Clinical, and Translational... Mechanism [pmc.ncbi.nlm.nih.gov]
4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]
5. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp impact on fungal cell wall biosynthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535634#ibrexafungerp-impact-on-fungal-cell-wall-biosynthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)